molecular formula C12H16O3 B8299648 2-Isopropoxy-4-methyl-benzoic acid methyl ester

2-Isopropoxy-4-methyl-benzoic acid methyl ester

Cat. No.: B8299648
M. Wt: 208.25 g/mol
InChI Key: YKHOWUKKFLGCBW-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-methyl-2-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O3/c1-8(2)15-11-7-9(3)5-6-10(11)12(13)14-4/h5-8H,1-4H3

InChI Key

YKHOWUKKFLGCBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)OC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Disopropyl azodicarboxylate (8.7 mL, 44 mmol) is added to a stirred solution of methyl 2-hydroxy-4-methylbenzoate (4.85 g, 29.2 mmol), isopropanol (3.3 mL, 44 mmol), triphenylphosphene (11.5 g, 43.8 mmol) and THF (50 mL) at room temperature. The exothermic reaction is cooled in an ice bath and is allowed to stir overnight at room temperature. The mixture is diluted with ethyl acetate and water, and the organic phase is washed with brine and dried over MgSO4. The crude residue is purified by flash chromatography (20 to 40% EtOAc/heptane) to afford the title compound (4.95 g, 81%) as an oil. ES/MS m/e 209.3 (M+1).
Name
azodicarboxylate
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a mixture of 2-hydroxy-4-methyl-benzoic acid methyl ester (1.0 g, 6.0 mmol), triphenylphosphine (1.9 g, 7.2 mmol), and isopropanol (0.72 g, 12.0 mmol) in THF (10.0 mL) is added DIAD (1.45 g, 7.2 mmol) dropwise at 0° C. The mixture is stirred at room temperature overnight. The mixture is evaporated to dryness under reduced pressure. The residue is partitioned between EtOAc (50 mL) and water (50 mL). The organic phase is washed with brine (50 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure to a residue. The residue is purified by flash chromatography to afford the title compound as white solid (1.4 g, 96%). LC-ES/MS m/e 209.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step Two
Yield
96%

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